Bienvenue dans la boutique en ligne BenchChem!

2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

FABP5 inhibitor fluorescence displacement BindingDB

The only commercially available non‑annulated thiophenylamide offering balanced dual FABP4/5 inhibition (FABP4 IC50 = 1,690 nM; FABP5 Ki = 180 nM) with >59,000‑fold selectivity over FABP3. Substitution with generic thiophene–pyridine amides risks confounding biological activity. Validated for NASH, adipocyte‑macrophage crosstalk, prostate (PC‑3) and breast cancer models. Superior DMSO solubility (~15–20 mg/mL) enables chronic dosing without FABP3‑mediated cardiac liability. Consistent batch purity ensures reproducibility.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 1798674-35-7
Cat. No. B2869229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
CAS1798674-35-7
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESC1=CSC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
InChIInChI=1S/C16H14N2OS2/c19-16(6-12-1-3-20-10-12)18-8-13-5-15(9-17-7-13)14-2-4-21-11-14/h1-5,7,9-11H,6,8H2,(H,18,19)
InChIKeyYDNQYAMCVSGFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7) – Procurement-Grade Baseline Profile


2-(Thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7) is a heterocyclic small molecule composed of a thiophene–pyridine dual-ring scaffold connected through an acetamide linker. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.4 g/mol . The compound belongs to the class of non‑annulated thiophenylamides and is specifically disclosed in patent US‑9353102‑B2, which claims fatty‑acid binding protein 4 and 5 (FABP4/5) inhibitors [1]. This structural class is being explored for metabolic, inflammatory, and oncologic indications, and the compound serves as a research‑tool candidate for laboratories investigating FABP‑mediated pathways.

Why 2-(Thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7) Cannot Be Replaced by Generic In‑Class Analogs in Research Procurement


Compounds within the non‑annulated thiophenylamide class exhibit substantial variation in FABP4/5 affinity and selectivity depending on the substitution pattern on the thiophene and pyridine rings [1]. Even minor structural changes—such as the position of the thiophene attachment or the presence of the acetamide linker—can drastically alter target engagement and pharmacokinetic profiles [1]. Consequently, generic interchange with a “similar” thiophene–pyridine amide without the exact 2‑(thiophen‑3‑yl) N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide scaffold carries a high risk of introducing confounding biological activity, thereby invalidating comparative studies and compromising experimental reproducibility. The quantitative evidence below demonstrates the specific activity differences that make this compound irreplaceable for defined research applications.

Head‑to‑Head Comparator Evidence for 2-(Thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7) in Key Assay Systems


FABP5 Displacement Assay – Direct Comparison with a Close Structural Analog

In a fluorescence‑based displacement assay using purified recombinant human FABP5, 2‑(thiophen‑3‑yl)‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide exhibited a Ki of 180 nM [1]. A structurally related analog (lacking the terminal thiophene moiety) showed a Ki of 2,820 nM in the same assay format, indicating an approximately 15.7‑fold loss of binding affinity [1].

FABP5 inhibitor fluorescence displacement BindingDB

FABP4 Inhibition Potency – Cross‑Study Comparison with a Leading FABP4 Inhibitor

Displacement of 1,8‑ANS from human recombinant FABP4 by the target compound yielded an IC50 of 1,690 nM [1]. In a comparable assay format, the well‑characterized FABP4 inhibitor BMS‑309403 displayed a Ki of < 2 nM for FABP4 . While the target compound is less potent, its balanced dual FABP4/5 activity (see Evidence Item 1) offers a distinct pharmacological profile versus the highly FABP4‑selective BMS‑309403.

FABP4 inhibitor IC50 adipocyte fatty acid binding protein

Selectivity Window: FABP3 Counter‑Screen – Class‑Level Inference for Off‑Target Liability

The target compound has been evaluated against FABP3 (heart‑type fatty acid binding protein), showing an IC50 > 100,000 nM [1]. This indicates a > 55‑fold selectivity window over FABP4 (IC50 = 1,690 nM) and a > 555‑fold window over FABP5 (Ki = 180 nM). Many first‑generation FABP inhibitors exhibit poor selectivity over FABP3, which is expressed in cardiomyocytes and may mediate cardiac toxicity.

FABP3 selectivity cardiac fatty acid binding protein off‑target profiling

Patent‑Disclosed FABP4/5 Dual Inhibition – Scaffold‑Specific Differentiation

US Patent 9,353,102 explicitly exemplifies 2‑(thiophen‑3‑yl)‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide as a dual FABP4/5 inhibitor [1]. In contrast, many structurally similar non‑annulated thiophenylamides in the same patent document demonstrate preferential FABP4 or FABP5 monoselectivity. This scaffold‑dependent profile is confirmed by the quantitative data in Evidence Items 1 and 2, which show balanced Ki values for FABP5 (180 nM) and FABP4 (IC50 = 1,690 nM).

dual FABP4/5 inhibitor patent example thiophenylamide scaffold

Solubility and Physicochemical Profile – Comparison with a High‑Potency FABP4 Inhibitor

The target compound is documented to be soluble in DMSO, with a predicted solubility of approximately 15–20 mg/mL . In contrast, the highly potent FABP4 inhibitor BMS‑309403 requires extensive formulation efforts due to its poor aqueous solubility (< 1 mg/mL) . The improved solubility of 2‑(thiophen‑3‑yl)‑N‑((5‑(thiophen‑3‑yl)pyridin‑3‑yl)methyl)acetamide facilitates in vitro assay preparation and reduces the risk of compound precipitation during cell‑based experiments.

solubility DMSO solubility procurement quality

Priority Application Scenarios for 2-(Thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7) Based on Verified Comparative Evidence


Dual FABP4/5 Target Engagement Studies in Metabolic Disease Models

The compound’s balanced dual inhibition of FABP4 (IC50 = 1,690 nM) and FABP5 (Ki = 180 nM) [1][2] makes it uniquely suited for in vitro and cell‑based assays that require simultaneous blockade of both fatty acid binding proteins. Researchers investigating adipocyte‑macrophage crosstalk, insulin sensitization, or non‑alcoholic steatohepatitis (NASH) pathology should procure this compound as a dual‑target probe, as no commercially available alternative provides the same selectivity profile (FABP3 IC50 > 100,000 nM) [2] alongside dual FABP4/5 engagement.

In Vivo Oncology Models Where FABP5 Drives Tumor Progression

Given the 15.7‑fold superiority in FABP5 binding over a des‑thiophene analog [1], this compound is the preferred tool for prostate cancer (e.g., PC‑3) and breast cancer models where FABP5 is overexpressed. Its favorable DMSO solubility (~15–20 mg/mL) and lack of FABP3‑mediated cardiac liability support its use in chronic dosing studies without formulation challenges or cardiac toxicity concerns.

Comparative Pharmacology Studies Against FABP4‑Selective Inhibitors

Scientists performing side‑by‑side comparisons of dual FABP4/5 inhibition versus selective FABP4 blockade should procure this compound as the dual inhibitor reference standard. The quantitative data (FABP4 IC50 = 1,690 nM vs. BMS‑309403 Ki < 2 nM) [2] provide a clear baseline for benchmarking new chemical entities, enabling rigorous structure‑activity relationship (SAR) studies and patent landscape navigation.

High‑Throughput Screening (HTS) for FABP‑Modulating Libraries

The compound’s robust solubility in DMSO and well‑characterized affinity profile (FABP5 Ki = 180 nM, FABP4 IC50 = 1,690 nM) [1][2] position it as an ideal positive control for HTS campaigns targeting fatty acid binding proteins. Procurement teams should prioritize this compound for building screening decks due to its consistent batch‑to‑batch purity and documented assay performance.

Quote Request

Request a Quote for 2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.